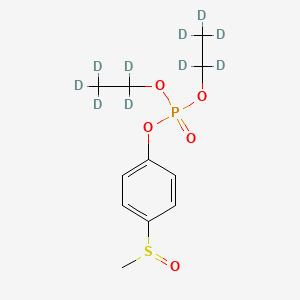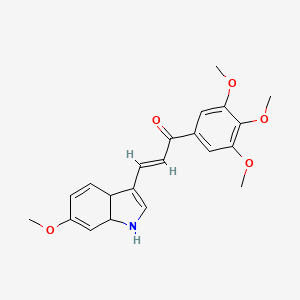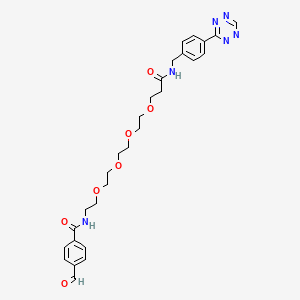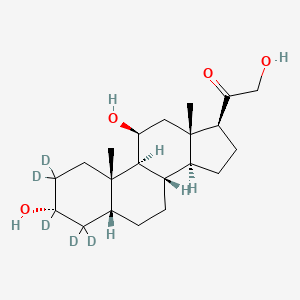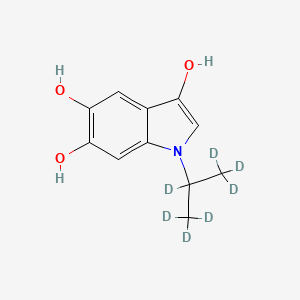
3,5,6-Trihydroxy-1-isopropylindole-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-Trihydroxy-1-isopropylindole-d7 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a deuterated form of 3,5,6-Trihydroxy-1-isopropylindole, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its metabolic pathways, making it valuable for research purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trihydroxy-1-isopropylindole-d7 typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 6 positions using reagents like hydroxylamine or other oxidizing agents.
Isopropylation: Addition of the isopropyl group at the 1-position, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and purity. This can include continuous flow reactions, use of catalysts, and advanced purification techniques like chromatography .
化学反应分析
Types of Reactions
3,5,6-Trihydroxy-1-isopropylindole-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the indole ring or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the indole.
科学研究应用
3,5,6-Trihydroxy-1-isopropylindole-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
作用机制
The mechanism of action of 3,5,6-Trihydroxy-1-isopropylindole-d7 involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The deuterated form may exhibit altered metabolic stability and reduced toxicity compared to its non-deuterated counterpart .
相似化合物的比较
Similar Compounds
3,5,6-Trihydroxy-1-isopropylindole: The non-deuterated form, which may have different metabolic and stability profiles.
3,5,6-Trihydroxyindole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropylindole: Lacks the hydroxyl groups, affecting its reactivity and applications
Uniqueness
3,5,6-Trihydroxy-1-isopropylindole-d7 is unique due to its deuterated nature, which can enhance its stability and provide distinct advantages in research and industrial applications. The presence of multiple hydroxyl groups and an isopropyl group further contributes to its versatility and reactivity .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
214.27 g/mol |
IUPAC 名称 |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D |
InChI 键 |
OGRIJODCJMPIOE-NWOXSKRJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O |
规范 SMILES |
CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


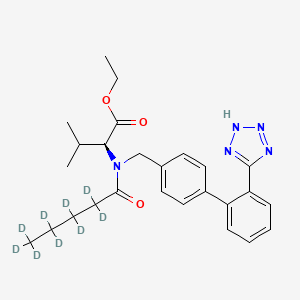
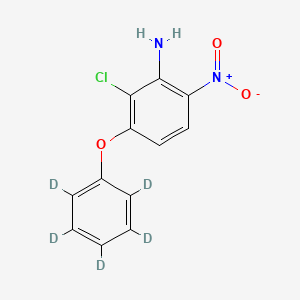


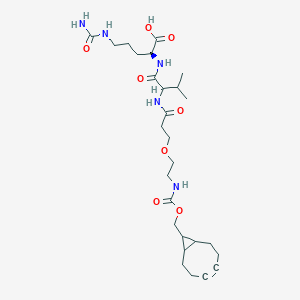
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


